

physical properties and appearance of Diethyl (4-Fluorobenzyl)phosphonate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Diethyl (4-Fluorobenzyl)phosphonate
Cat. No.:	B1310568

[Get Quote](#)

A Comprehensive Technical Guide to Diethyl (4-Fluorobenzyl)phosphonate

This guide provides an in-depth analysis of the physical properties, appearance, and synthesis of **Diethyl (4-Fluorobenzyl)phosphonate**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support its application in experimental settings.

Introduction and Chemical Identity

Diethyl (4-Fluorobenzyl)phosphonate is a versatile organophosphorus compound of significant interest in medicinal chemistry and organic synthesis.^[1] Its structural features, particularly the presence of a fluorobenzyl group, enhance its reactivity and make it a valuable intermediate for creating biologically active molecules.^[1] It is frequently employed as a key reagent in the Horner-Wadsworth-Emmons reaction to form carbon-carbon double bonds, a cornerstone of modern synthetic chemistry. This compound serves as a critical building block in the development of novel therapeutics, including enzyme inhibitors, and in the agrochemical industry for crop protection agents.^[1]

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	diethyl [(4-fluorophenyl)methyl]phosphonate
Synonyms	(4-Fluorobenzyl)phosphonic acid diethyl ester, Diethyl (p-fluorophenyl)methanephosphonate
CAS Number	63909-58-0 [1] [2] [3] [4]
Molecular Formula	C ₁₁ H ₁₆ FO ₃ P [1] [2] [3] [4]
Molecular Weight	246.22 g/mol [1] [2] [3] [4]
InChI Key	FIYRZOAUPPNGAO-UHFFFAOYSA-N [2] [4]
SMILES String	CCOP(=O)(Cc1ccc(F)cc1)OCC [2] [4]

Below is the two-dimensional chemical structure of **Diethyl (4-Fluorobenzyl)phosphonate**.

Caption: 2D Structure of **Diethyl (4-Fluorobenzyl)phosphonate**.

Physical and Chemical Properties

The physical state and properties of **Diethyl (4-Fluorobenzyl)phosphonate** are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physical and Chemical Properties

Property	Value	Source(s)
Appearance	Colorless to almost colorless or yellow liquid	[1] [4]
Physical Form	Liquid	[1] [2] [3] [4]
Density	1.143 g/mL at 25 °C	[1] [2]
Boiling Point	150 °C	[4]
Refractive Index	n _{20/D} 1.483	[1] [2]
Purity (Assay)	≥ 97% to ≥ 99% (GC)	[1] [2] [3] [4]
Storage	Store at 0-8 °C	[1]

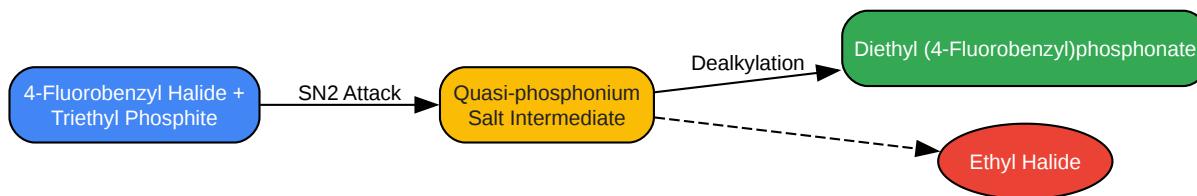
Spectroscopic Characterization

Structural elucidation and purity assessment of **Diethyl (4-Fluorobenzyl)phosphonate** are typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure of this molecule.

- ¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl groups (a triplet and a quartet), the benzylic methylene protons (a doublet due to coupling with phosphorus), and the aromatic protons of the 4-fluorophenyl ring (two doublets of doublets). A referenced ¹H NMR spectrum is available, confirming these structural features.[\[5\]](#)
- ¹³C NMR: The carbon spectrum will show distinct signals for the ethyl carbons, the benzylic carbon (with coupling to phosphorus), and the aromatic carbons, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.
- ³¹P NMR: Phosphorus-31 NMR is essential for characterizing organophosphorus compounds.[\[6\]](#) For diethyl benzylphosphonates, the ³¹P chemical shift is typically observed in the range of δ 24-25 ppm.[\[7\]](#) The presence of the electron-withdrawing fluorine atom on the aromatic ring is expected to cause a slight downfield shift compared to the unsubstituted diethyl benzylphosphonate.


Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The spectrum of **Diethyl (4-Fluorobenzyl)phosphonate** will exhibit strong characteristic absorption bands for:

- P=O (phosphoryl) stretch: Typically a very strong band around 1250 cm^{-1} .
- P-O-C stretch: Strong bands in the $1020\text{-}1050\text{ cm}^{-1}$ region.
- C-F (aryl) stretch: A strong band in the $1220\text{-}1240\text{ cm}^{-1}$ region.
- Aromatic C=C stretches: Bands in the 1600 cm^{-1} and 1500 cm^{-1} regions.

Synthesis Methodology: The Michaelis-Arbuzov Reaction

The most common and efficient method for the synthesis of benzylphosphonates is the Michaelis-Arbuzov reaction.^[1] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide—in this case, 4-fluorobenzyl bromide or chloride. The reaction proceeds through a quasi-phosphonium salt intermediate, which then undergoes dealkylation to yield the final phosphonate product.

[Click to download full resolution via product page](#)

Caption: Workflow of the Michaelis-Arbuzov Reaction.

Step-by-Step Experimental Protocol (Thermal Synthesis)

This protocol is a representative procedure for the synthesis of a benzylphosphonate via the Michaelis-Arbuzov reaction.

- Preparation: Equip a dry, round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.
- Charging Reactants: Charge the flask with 4-fluorobenzyl bromide (1.0 equivalent) and triethyl phosphite (1.2-1.5 equivalents). The use of excess triethyl phosphite helps to drive the reaction to completion.[1]
- Reaction: Heat the reaction mixture to 150-160 °C under a continuous, gentle flow of nitrogen gas.[1]
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by withdrawing small aliquots for ^{31}P NMR analysis to observe the disappearance of the triethyl phosphite signal and the appearance of the product signal. The reaction is typically complete within 2-4 hours.[1]
- Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
- Purification: Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation. The resulting crude **Diethyl (4-Fluorobenzyl)phosphonate** can be further purified by column chromatography on silica gel if necessary.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

- Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.
- Storage: Store **Diethyl (4-Fluorobenzyl)phosphonate** in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8 °C is recommended.[1]
- Hazards: While not classified as a hazardous substance under Regulation (EC) No 1272/2008, standard safe laboratory practices should always be followed.[8] In case of contact, rinse the affected area with plenty of water.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Phosphonate synthesis by substitution or phosphorylation [organic-chemistry.org]
- 4. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (4-FLUOROBENZYL)PHOSPHONIC ACID DIETHYL ESTER(63909-58-0) 1H NMR spectrum [chemicalbook.com]
- 6. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [physical properties and appearance of Diethyl (4-Fluorobenzyl)phosphonate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1310568#physical-properties-and-appearance-of-diethyl-4-fluorobenzyl-phosphonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com